Stereochemical Identity: (3R) vs. (3S) and Racemate
The (3R)-enantiomer (CAS 1568198-29-7) is stereochemically distinct from the (3S)-enantiomer (CAS 1567924-96-2) and the racemate (CAS 1016501-58-8), each possessing unique InChIKeys that encode their three-dimensional configuration [1]. The (3R) form has a Defined Atom Stereocenter Count of 1, while the racemate's stereocenter is undefined, representing a mixture of configurations [2]. This distinction is critical for biological assays where target engagement is stereospecific.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide; CAS: 1568198-29-7; InChIKey: LISFHWSTVXRTSU-SECBINFHSA-N |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1567924-96-2; InChIKey: LISFHWSTVXRTSU-VIFPVBQESA-N) and Racemate (CAS 1016501-58-8; InChIKey: LISFHWSTVXRTSU-UHFFFAOYSA-N) |
| Quantified Difference | Distinct CAS numbers and InChIKeys confirm different chemical entities. (3R) and (3S) are non-superimposable mirror images. |
| Conditions | Chemical identity and stereochemical database records (PubChem). |
Why This Matters
Procuring the incorrect enantiomer or racemate invalidates SAR studies, as target binding and functional activity can differ dramatically between enantiomers.
- [1] PubChem. (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide. CID 28163351. CAS 1567924-96-2. InChIKey: LISFHWSTVXRTSU-VIFPVBQESA-N. View Source
- [2] PubChem. N-(Cyclopropylmethyl)piperidine-3-carboxamide (Racemic). CID 18072515. Undefined Atom Stereocenter Count: 1. View Source
